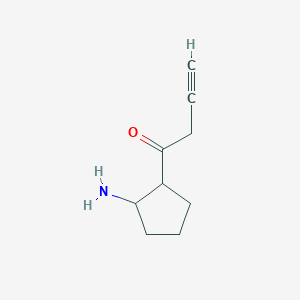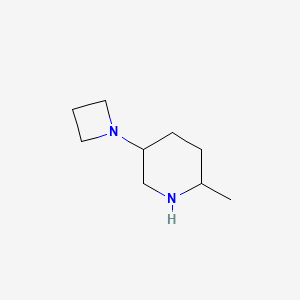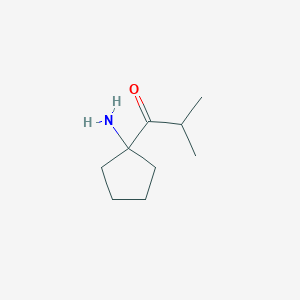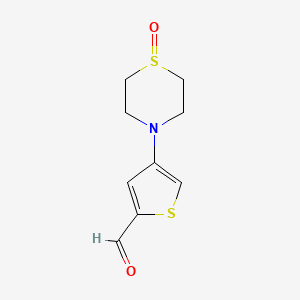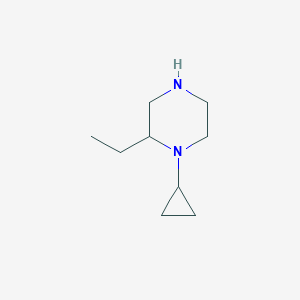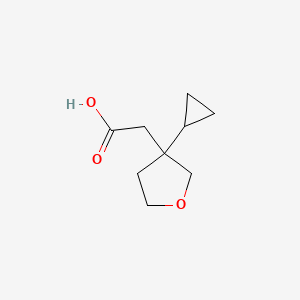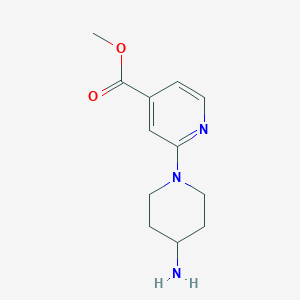
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperidine and pyridine, featuring an amino group attached to the piperidine ring and a carboxylate ester group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 4-aminopiperidine with methyl 4-chloropyridine-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate
- Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
- Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxamide
Uniqueness
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3 |
InChI 键 |
FQSDRJFSSKMIFH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1)N2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
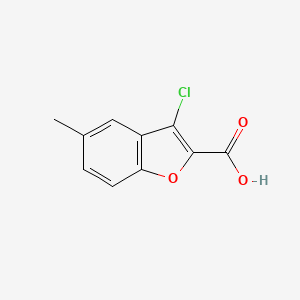
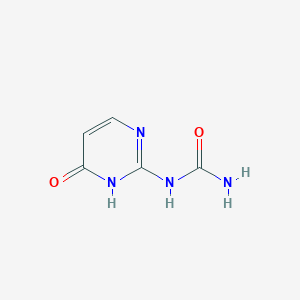
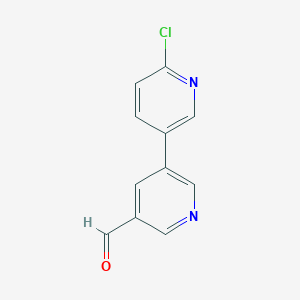
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
